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Introduction

Lasl17, the single Wiskott-Aldrich syndrome protein (WASP) homolog in Saccharomyces
cerevisiae, is a key regulator of actin polymerization and is essential for processes such as
endocytosis.[1] As a crucial component of the cellular machinery that links signaling pathways
to cytoskeletal rearrangements, purified recombinant Las17 is an invaluable tool for in vitro
biochemical assays, structural studies, and the screening of potential therapeutic inhibitors.
These application notes provide a comprehensive guide to the multi-step purification of
recombinant Las17 protein expressed in Escherichia coli. The protocols detailed below outline
a standard purification workflow, commencing with affinity chromatography, followed by tag
cleavage and subsequent polishing steps using ion exchange and size exclusion
chromatography to achieve high purity.

Data Presentation: Purification of Recombinant
GST-Tagged Las17
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The following table presents a representative purification scheme for a glutathione S-
transferase (GST)-tagged Las17 protein construct expressed in E. coli. The values provided
are illustrative and may vary depending on the specific Las17 construct, expression levels, and
the efficiency of each purification step. A robust protein quantification method, such as a
Bradford or BCA assay, should be employed at each stage to accurately determine protein
concentration. Activity assays, if available for the specific Las17 construct (e.g., an Arp2/3
complex activation assay), are crucial for determining the specific activity and fold purification.

Specific
o Total Lasl17 o Fold

Purificati . . . . Activity .

Protein Protein Yield (%) Purity (%) . Purificati
on Step (unitsimg

(mg) (mg) | on
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Tag
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& Removal
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Exchange

17 16 53 94 3760 37.6
Chromatog
raphy
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14 135 45 >08 3920 39.2
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raphy

Experimental Protocols

A multi-step purification strategy is recommended to achieve high purity of recombinant Las17.
The workflow typically involves an initial capture step using affinity chromatography, followed by
removal of the affinity tag and subsequent polishing steps to remove remaining contaminants.
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Diagram of the Purification Workflow

Purification Workflow for Recombinant Las17
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Caption: A multi-step workflow for purifying recombinant Las17.

Expression and Lysis of GST-Las17

This protocol is designed for the expression of a GST-tagged Las17 construct in E. coli
BL21(DE3) cells.

Materials:

E. coli BL21(DE3) cells transformed with the GST-Las17 expression vector.
LB Broth with appropriate antibiotic.
Isopropyl 3-D-1-thiogalactopyranoside (IPTG).

Lysis Buffer: 50 mM Tris-HCI pH 8.0, 150 mM NacCl, 1 mM EDTA, 1 mM DTT, and protease
inhibitors (e.g., PMSF, leupeptin, aprotinin).

Lysozyme.

DNase I.

Protocol:

Inoculate a single colony of transformed E. coli into 10 mL of LB broth with the appropriate
antibiotic and grow overnight at 37°C with shaking.

The next day, use the overnight culture to inoculate 1 L of LB broth with antibiotic.
Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

Continue to grow the culture for 4-6 hours at 30°C or overnight at 18-25°C for better protein
folding.

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

Resuspend the cell pellet in 30-40 mL of ice-cold Lysis Buffer.
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Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.

Add DNase | to a final concentration of 10 pg/mL.

Lyse the cells by sonication on ice. Use short bursts to prevent overheating of the sample.

Clarify the lysate by centrifugation at 48,000 x g for 30 minutes at 4°C to pellet cell debris.

Carefully collect the supernatant containing the soluble GST-Las17 fusion protein.

Affinity Chromatography

This step utilizes the high affinity of the GST tag for immobilized glutathione to capture the

fusion protein.

Materials:

Glutathione Sepharose 4B resin (or similar).

Affinity Chromatography Column.

Lysis Buffer (as above).

Wash Buffer: 50 mM Tris-HCI pH 8.0, 500 mM NacCl, 1 mM EDTA, 1 mM DTT.

Elution Buffer: 50 mM Tris-HCI pH 8.0, 150 mM NaCl, 10 mM reduced glutathione, 1 mM
DTT.

Protocol:

Equilibrate the Glutathione Sepharose resin with Lysis Buffer.

Load the clarified cell lysate onto the equilibrated column at a slow flow rate (e.g., 0.5-1
mL/min).

Wash the column with 10-20 column volumes of Lysis Buffer to remove unbound proteins.

Wash the column with 5-10 column volumes of Wash Buffer to remove non-specifically
bound proteins.
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e Elute the GST-Las17 fusion protein with 5-10 column volumes of Elution Buffer.

e Collect fractions and analyze by SDS-PAGE to identify those containing the purified fusion
protein.

e Pool the fractions containing the purified GST-Las17.

Cleavage of the GST Tag

To obtain native Las17, the GST tag is proteolytically removed. This protocol assumes the use
of a protease with a specific recognition site engineered between the GST tag and the Las17
protein, such as PreScission Protease.[]

Materials:

Purified GST-Las17 protein.

PreScission Protease (or other appropriate protease).

Cleavage Buffer: 50 mM Tris-HCI pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM DTT.

Dialysis tubing or desalting column.
Protocol:

« If necessary, buffer exchange the pooled GST-Las17 fractions into the Cleavage Buffer
using a desalting column or dialysis.

o Add PreScission Protease to the protein solution. A ratio of 1 unit of protease per 100 ug of
fusion protein is a good starting point.

 Incubate the reaction at 4°C for 4-16 hours. The optimal time should be determined
empirically.

o Monitor the cleavage reaction by SDS-PAGE.

» After cleavage, the solution will contain a mixture of cleaved Las17, the GST tag, uncleaved
GST-Las17, and the protease.
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lon Exchange Chromatography (IEC)

IEC separates proteins based on their net surface charge. This step is effective in removing the
GST tag (pl ~6.5) and other charged impurities from the Las17 protein. The choice of an anion
or cation exchange resin depends on the theoretical isoelectric point (pl) of the Las17 construct
and the desired buffer pH. For a protein with a pl below the buffer pH, an anion exchanger is
used, while a protein with a pl above the buffer pH will bind to a cation exchanger.[3][4]

Materials:

e Appropriate IEC resin (e.g., Q Sepharose for anion exchange or SP Sepharose for cation
exchange).

o |EC Buffer A (Low Salt): 20 mM Tris-HCI pH 8.0 (for anion exchange) or 20 mM MES pH 6.0
(for cation exchange).

« |EC Buffer B (High Salt): Same as Buffer A but with 1 M NaCl.
Protocol:
o Equilibrate the IEC column with IEC Buffer A.

« Dilute the cleaved protein sample with Buffer A to reduce the salt concentration and ensure
binding to the resin.

e Load the sample onto the column.
e Wash the column with several column volumes of Buffer A to remove unbound proteins.

» Elute the bound proteins using a linear gradient of 0-100% Buffer B over 10-20 column
volumes.

o Collect fractions and analyze by SDS-PAGE to identify those containing pure Las17.

e Pool the fractions containing the purified Las17 protein.

Size Exclusion Chromatography (SEC)
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SEC, also known as gel filtration, is the final polishing step to separate proteins based on their
size and to remove any remaining aggregates or smaller contaminants.[5]

Materials:

e SEC column (e.g., Superdex 200 or similar, chosen based on the molecular weight of
Lasl17).

o SEC Buffer: A buffer suitable for the long-term stability of Las17, e.g., 20 mM HEPES pH 7.5,
150 mM NaCl, 1 mM DTT.

Protocol:
o Equilibrate the SEC column with at least two column volumes of SEC Buffer.

o Concentrate the pooled fractions from the IEC step to a small volume (typically <5% of the
column volume).

o Load the concentrated sample onto the SEC column.

» Elute the protein with one column volume of SEC Buffer at a constant flow rate.
e Collect fractions and analyze by SDS-PAGE.

e Pool the fractions containing the highly purified monomeric Las17 protein.

o Determine the final protein concentration, aliquot, flash-freeze in liquid nitrogen, and store at
-80°C.

Signaling Pathway Involving Las17

Las17 is a key player in the signaling cascade that leads to actin polymerization at the plasma
membrane during endocytosis in yeast. It acts as a nucleation-promoting factor (NPF),
activating the Arp2/3 complex to initiate the formation of new actin filaments.
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Simplified Las17 Signaling in Endocytosis
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Caption: Las17 activates the Arp2/3 complex to drive actin polymerization.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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